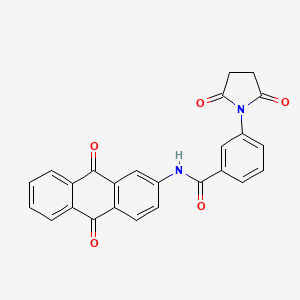
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as DPA-714, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamides and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Materials Science Applications
Photoluminescent Properties and Thermal Stability
Research on novel benzoxazine derivatives, specifically those incorporating anthracene moieties, has demonstrated significant advancements in the development of thermally stable, photoluminescent materials. These materials exhibit high quantum yields and solvent resistance upon polymerization, making them potential candidates for applications requiring thermally stable curing resins with photoluminescent properties. The ability to estimate the degree of curing visually, based on the photoluminescence intensity, offers a unique advantage for practical applications in materials science (Goto et al., 2020).
Medicinal Chemistry and Biochemistry
Antitumor and Antiproliferative Agents
Compounds structurally related to N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide have been evaluated for their potential as antitumor agents. For instance, the synthesis and biological evaluation of novel quinazolin derivatives have revealed significant antiproliferative activity against various human carcinoma cell lines. These findings suggest the potential use of these compounds in developing new therapeutic agents for cancer treatment (El‐serwy et al., 2016).
Antidepressant Effects
The synthesis of chlorinated tetracyclic compounds and their evaluation for potential antidepressant effects highlight the diverse applications of structurally similar compounds in neuroscience research. These compounds have demonstrated significant antidepressant effects in preclinical models, indicating their potential for development into novel therapeutic agents for treating depression (Karama et al., 2016).
Antimicrobial Activity
Several studies have focused on the synthesis of anthraquinone derivatives incorporating various moieties, including pyrazole, and their subsequent evaluation for antimicrobial activity. These efforts have yielded compounds with promising antimicrobial properties, suggesting their potential utility in developing new antibacterial and antifungal agents (Gouda et al., 2010).
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O5/c28-21-10-11-22(29)27(21)16-5-3-4-14(12-16)25(32)26-15-8-9-19-20(13-15)24(31)18-7-2-1-6-17(18)23(19)30/h1-9,12-13H,10-11H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGACFHVDYBUSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2467456.png)
![3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467459.png)
![(5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2467461.png)
![3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2467462.png)
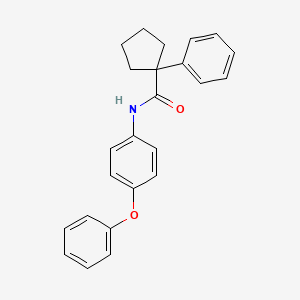

![[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2467467.png)
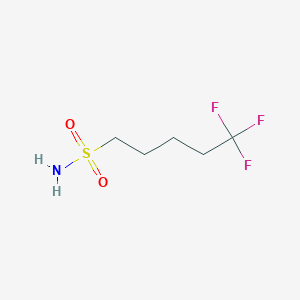

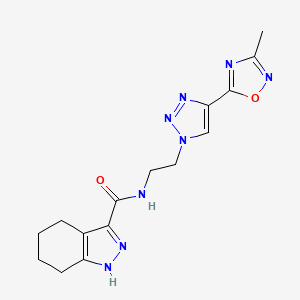
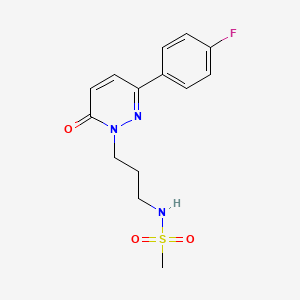
![2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine](/img/structure/B2467475.png)
![ethyl 2-imino-10-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2467476.png)
![N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2467478.png)